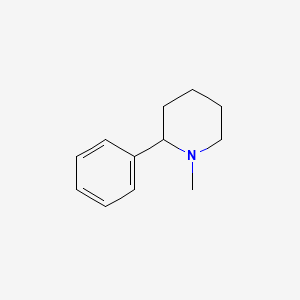
1-Methyl-2-phenylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-phenylpiperidine is a chemical compound with the molecular formula C12H17N. It belongs to the class of piperidine derivatives, which are known for their significant roles in medicinal chemistry and organic synthesis. This compound features a piperidine ring substituted with a methyl group at the first position and a phenyl group at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-2-phenylpiperidine can be synthesized through various methods. One common approach involves the cyclization of N-phenyl-N-methyl-1,4-diaminobutane under acidic conditions. Another method includes the reduction of 1-methyl-2-phenylpyridinium salts using suitable reducing agents.
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 1-methyl-2-phenylpyridinium salts. This method is preferred due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-phenylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the piperidine nitrogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Various reduced piperidine derivatives.
Substitution: Substituted piperidine derivatives with different functional groups.
Scientific Research Applications
1-Methyl-2-phenylpiperidine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological systems and as a precursor for bioactive molecules.
Medicine: It is investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-2-phenylpiperidine involves its interaction with various molecular targets. It can act as a ligand for certain receptors, modulating their activity. The compound may also inhibit or activate specific enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-Phenylpiperidine: Similar structure but with the phenyl group at the second position.
1-Methyl-4-phenylpiperidine: Similar structure but with the phenyl group at the fourth position.
1-Methyl-2-(4-methylphenyl)piperidine: Similar structure with an additional methyl group on the phenyl ring.
Uniqueness: 1-Methyl-2-phenylpiperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Properties
CAS No. |
36939-28-3 |
|---|---|
Molecular Formula |
C12H17N |
Molecular Weight |
175.27 g/mol |
IUPAC Name |
1-methyl-2-phenylpiperidine |
InChI |
InChI=1S/C12H17N/c1-13-10-6-5-9-12(13)11-7-3-2-4-8-11/h2-4,7-8,12H,5-6,9-10H2,1H3 |
InChI Key |
BWKXKKCHHWEDFS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCCC1C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


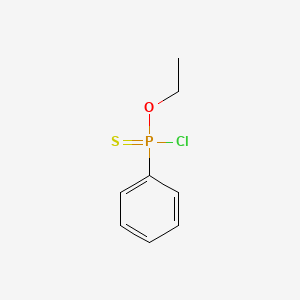
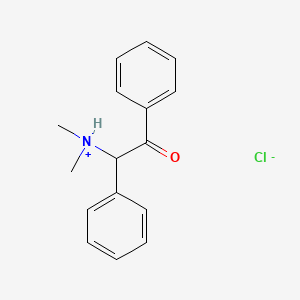
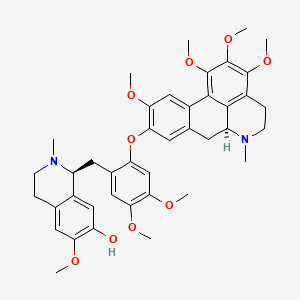
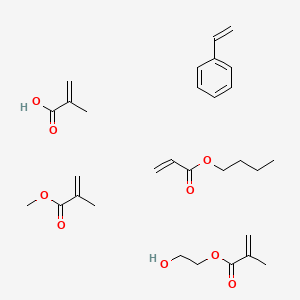
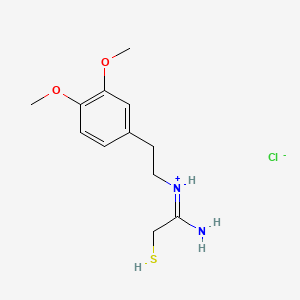

![3-[4-(2,4-Dichlorophenyl)butyl]aniline;hydrochloride](/img/structure/B13734215.png)
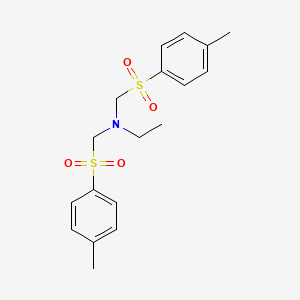
![Isopropyliden-proscillaridin [German]](/img/structure/B13734217.png)
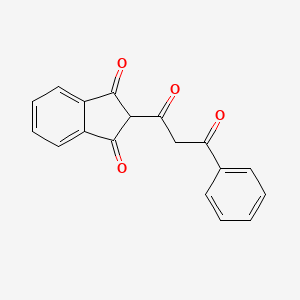

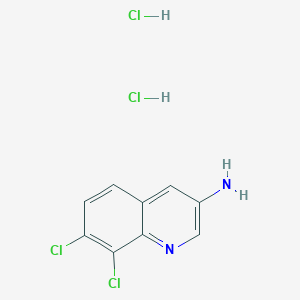

![(2-Benzoyloxy-2-cyanocyclohexyl)methyl-[2-[4-[4-[2-[(2-benzoyloxy-2-cyanocyclohexyl)methyl-dimethylazaniumyl]-2-oxoethyl]phenyl]phenyl]acetyl]-dimethylazanium;dibromide](/img/structure/B13734248.png)
